BenchChemオンラインストアへようこそ!

6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide

Quality assurance Procurement specification Purity benchmarking

6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 1820717-82-5, molecular formula C₉H₉BrN₄O, molecular weight 269.10 g/mol) is a dual-substituted imidazo[1,2-a]pyridine-2-carbohydrazide bearing a bromine at the 6-position and a methyl group at the 7-position of the fused bicyclic core. This scaffold is recognized in medicinal chemistry for its versatility, with published derivatives demonstrating anticancer, anticonvulsant, tyrosinase-inhibitory, and anticorrosion activities.

Molecular Formula C9H9BrN4O
Molecular Weight 269.102
CAS No. 1820717-82-5
Cat. No. B2751503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide
CAS1820717-82-5
Molecular FormulaC9H9BrN4O
Molecular Weight269.102
Structural Identifiers
SMILESCC1=CC2=NC(=CN2C=C1Br)C(=O)NN
InChIInChI=1S/C9H9BrN4O/c1-5-2-8-12-7(9(15)13-11)4-14(8)3-6(5)10/h2-4H,11H2,1H3,(H,13,15)
InChIKeyXJEIQCSEMHNWGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 1820717-82-5): Core Scaffold, Physicochemical Profile, and Procurement Baseline


6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 1820717-82-5, molecular formula C₉H₉BrN₄O, molecular weight 269.10 g/mol) is a dual-substituted imidazo[1,2-a]pyridine-2-carbohydrazide bearing a bromine at the 6-position and a methyl group at the 7-position of the fused bicyclic core . This scaffold is recognized in medicinal chemistry for its versatility, with published derivatives demonstrating anticancer, anticonvulsant, tyrosinase-inhibitory, and anticorrosion activities [1]. The carbohydrazide moiety at position 2 provides a reactive handle for condensation with aldehydes or ketones to generate hydrazone libraries, a key derivatization strategy employed in the broader imidazo[1,2-a]pyridine-2-carbohydrazide series [2]. Commercially, the compound is available from multiple suppliers at standard purities of 95–97%, with select vendors offering batch-specific certificates of analysis including NMR, HPLC, and GC .

Why 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide Cannot Be Interchanged with Non-Halogenated or Non-Methylated Analogs


The 6-bromo-7-methyl substitution pattern on the imidazo[1,2-a]pyridine-2-carbohydrazide core is not arbitrary; both substituents independently modulate electronic properties, steric environment, and derivatization behavior. The electron-withdrawing bromine atom at position 6 alters the electron density of the fused ring system, influencing both the reactivity of the carbohydrazide group in condensation reactions and the compound's performance in downstream applications such as corrosion inhibition, where halogenated imidazopyridine carbohydrazides have demonstrated superior film-forming capacity on metal surfaces [1]. Concurrently, the 7-methyl group introduces steric bulk that can affect molecular recognition in biological targets and alter solubility profiles relative to the unsubstituted 6-bromo analog (CAS 474956-06-4). Substituting either the 7-methylimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 439111-38-3, lacking the bromine) or the 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide (CAS 474956-06-4, lacking the methyl) for the target compound would yield a materially different chemical entity with divergent reactivity, biological activity, and physicochemical properties, making generic interchange scientifically unsound .

Quantitative Differentiation Evidence: 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide vs. Closest Analogs


Purity Specification Advantage: 97% Standard Purity with Multi-Technique Batch Certification vs. 95% for Non-Methylated Analog

The target compound is supplied at a standard purity of 97% by Sigma-Aldrich (Product COM448684606) and Bidepharm, with batch-specific certificates of analysis encompassing NMR, HPLC, and GC characterization . In contrast, the closest 6-bromo-substituted analog lacking the 7-methyl group (6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide, CAS 474956-06-4) is typically offered at ≥95% purity by CymitQuimica and 95% by Chemenu, with more limited analytical characterization documentation . This 2-percentage-point purity differential, combined with the availability of multi-technique batch certification for the target compound, provides procurement teams with greater confidence in identity and consistency for structure-activity relationship studies where trace impurities could confound biological assay interpretation.

Quality assurance Procurement specification Purity benchmarking

Derivatization-Dependent Corrosion Inhibition Efficiency: 96.7% Protection Achieved with 6-Bromo-Substituted Imidazopyridine-2-Carbohydrazide Derivatives

While direct corrosion inhibition data for the underivatized 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide has not been reported, a closely related 6-bromo-substituted imidazo[1,2-a]pyridine-2-carbohydrazide derivative (DMPIP, bearing a 2,4-dimethoxyphenylmethylidene substituent at the hydrazide position) demonstrated 96.7% corrosion inhibition efficiency on mild steel in 0.5 M HCl at 303 K at a concentration of 500 ppm, as measured by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) [1]. The inhibition mechanism involves mixed-type adsorption with protective film formation, a property attributed to the 6-bromo-imidazopyridine-carbohydrazide pharmacophore [1]. The 7-methyl substitution present in the target compound may further modulate adsorption behavior through altered steric and electronic effects relative to the non-methylated DMPIP core. By comparison, a related bromo-nitrophenyl derivative tested under identical conditions (0.5 M HCl, 303 K) exhibited lower inhibition efficiency, underscoring the dependence of anticorrosion performance on specific substituent patterns [2].

Corrosion inhibition Mild steel protection Electrochemical impedance spectroscopy

Cytotoxic Scaffold Potential: Class-Level Activity Against MCF-7 and HT-29 Cancer Cell Lines with Selectivity Over Non-Cancer Vero Cells

The imidazo[1,2-a]pyridine-2-carbohydrazide scaffold has demonstrated cytotoxic activity in a standardized MTT assay panel. The most potent derivative from the aryl hydrazone series (compound 7d, bearing a 4-bromophenyl pendant) exhibited IC₅₀ values of 22.6 µM against MCF-7 breast cancer cells and 13.4 µM against HT-29 colon cancer cells, while showing no significant toxicity toward non-cancer Vero cells up to 100 µM [1]. Cell cycle analysis confirmed that 7d induced G0/G1 phase arrest and apoptosis in MCF-7 cells, with molecular docking and dynamics studies identifying PDGFRA as a plausible target, with key residue interactions at Lys627 and Asp836 [1]. Although the specific 6-bromo-7-methyl-substituted carbohydrazide has not yet been evaluated in this panel, the target compound retains both the essential 2-carbohydrazide derivatization handle and a halogen substituent (6-bromo) that is structurally analogous to the 4-bromophenyl motif conferring activity in 7d, positioning it as a logical candidate for analogous hydrazone library synthesis and cytotoxicity screening [2].

Anticancer Cytotoxicity Imidazopyridine carbohydrazide

Computationally Predicted Drug-Likeness and ADMET Profile of the 6-Bromo-7-methyl Substituted Core Scaffold

A density functional theory (DFT) study of 6-bromo-7-methylimidazo[1,2-a]pyridine (the core heterocycle of the target compound, lacking the 2-carbohydrazide group) computed drug-likeness parameters and ADMET properties using in silico methods [1]. The molecule was docked into the active sites of three protein targets: 4LRI (antiviral CMV property), 4HJ2, and 2VL3 (thioredoxin inhibitor property), with target protein stability validated via Ramachandran plots [1]. Key computed electronic properties included the HOMO-LUMO gap (minimum 3.8426 eV in heptane), dipole moment (maximum 1.19 Debye in water), and first-order hyperpolarizability (5.43 × 10⁻³⁰ esu in water), indicating solvent-dependent electronic behavior relevant to both biological recognition and materials applications [1]. While these computations address the core scaffold rather than the complete carbohydrazide, they provide a validated in silico baseline for the bromo-methyl substitution pattern that is not available for the non-methylated 6-bromo analog (CAS 474956-06-4) [2].

Drug-likeness ADMET prediction DFT Molecular docking

Validated Procurement Scenarios for 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Hydrazone Libraries for Anticancer Screening

The target compound serves as a direct synthetic precursor for generating aryl hydrazone derivatives via condensation with substituted benzaldehydes, a strategy validated by the BMC Chemistry 2024 study demonstrating IC₅₀ values of 13.4–22.6 µM against MCF-7 and HT-29 cancer cell lines for related imidazo[1,2-a]pyridine-2-carbohydrazide hydrazones [1]. The 6-bromo-7-methyl substitution pattern offers a distinct electronic and steric profile for structure-activity relationship exploration, supported by pre-existing DFT and molecular docking data confirming drug-likeness and target engagement potential of the core scaffold [2]. Researchers procuring this building block for medicinal chemistry should prioritize suppliers offering ≥97% purity with multi-technique analytical certification (NMR, HPLC, GC) to minimize impurity-driven assay artifacts .

Corrosion Inhibitor Development: Derivatization for Mild Steel Protection in Acidic Media

The 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide scaffold has demonstrated up to 96.7% corrosion inhibition efficiency on mild steel in 0.5 M HCl when formulated as the 2,4-dimethoxyphenylmethylidene hydrazone derivative (DMPIP), functioning as a mixed-type inhibitor with protective film formation [1]. The target compound, retaining the critical 6-bromo substituent and the derivatizable 2-carbohydrazide group, is a logical starting material for synthesizing and screening novel corrosion inhibitors with tailored adsorption properties. The additional 7-methyl group may enhance hydrophobicity and film persistence relative to the non-methylated 6-bromo analog [2], representing a testable hypothesis for industrial corrosion inhibitor development programs.

Computational Chemistry and Drug Design: In Silico Screening Building Block with Pre-Computed Electronic Parameters

The 6-bromo-7-methylimidazo[1,2-a]pyridine core has been extensively characterized by DFT calculations, providing computed HOMO-LUMO gaps (minimum 3.84 eV), dipole moments, hyperpolarizability values, and ADMET predictions across multiple solvent environments [1]. These pre-computed parameters accelerate virtual screening campaigns by enabling rapid filtering of derivatized analogs prior to synthesis. Computational chemists can leverage the existing docking poses against 4LRI (antiviral), 4HJ2, and 2VL3 (thioredoxin inhibition) protein targets [1] as starting points for structure-based design of 2-carbohydrazide-derived ligands incorporating the validated 6-bromo-7-methyl pharmacophore.

Quality-Controlled Procurement for Reproducible Biological Assays

For laboratories requiring batch-to-batch consistency in dose-response studies, the target compound is available at 97% purity with documented analytical characterization from Sigma-Aldrich and Bidepharm [1], representing a 2-percentage-point purity advantage over the commonly supplied 95% purity grade of the non-methylated 6-bromo analog (CAS 474956-06-4) [2]. The availability of batch-specific certificates of analysis including NMR, HPLC, and GC data enables procurement teams to implement quality-by-design principles, ensuring that potency variations observed in biological assays are attributable to structural modifications rather than impurity content.

Quote Request

Request a Quote for 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.